molecular formula C14H21Cl2N3O B2777640 2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride CAS No. 2375273-60-0

2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride

Cat. No.: B2777640
CAS No.: 2375273-60-0
M. Wt: 318.24
InChI Key: VRWRBJDNXKWWRQ-UHFFFAOYSA-N
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Description

2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that has been found to have a wide range of biochemical and physiological effects. The compound is synthesized using a specific method, and its mechanism of action has been extensively studied in the scientific community. In

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown the effectiveness of pyrazoline and pyrazole derivatives in combating Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. Compounds synthesized from α,β-unsaturated ketones and 4-hydrazinyl benzenesulfonamide hydrochloride exhibited notable antimicrobial properties, highlighting their potential in treating infections (S. Y. Hassan, 2013).

Antihyperglycemic Agents

The study of (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones has identified potent antihyperglycemic agents in diabetic db/db mice, offering a new class of compounds that correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption (K. Kees et al., 1996).

Anticancer Potential

Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their ability to inhibit the growth of A549 lung cancer cells. Certain compounds with specific substitutions demonstrated significant inhibitory effects, pointing towards their utility in cancer treatment (Jin-hua Zhang et al., 2008).

Neuroleptic Potential

Studies on 10-[3-(dimethylamino)-1-propyl]-10H-pyrazino[2,3-b][1,4] benzothiazines have explored their potential as neuroleptics. Structural determinations and pharmacological assessments revealed compounds with promising activity in receptor-binding assays and in vivo behavioral tests, suggesting their potential in treating psychiatric disorders (W. S. Saari et al., 1983).

Multicomponent Condensations

Regio- and chemoselective multicomponent protocols have been developed for synthesizing various pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones from 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes. These protocols offer a versatile approach to constructing complex heterocyclic systems with potential applications in medicinal chemistry (V. A. Chebanov et al., 2008).

Properties

IUPAC Name

2-benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.2ClH/c18-14-9-15-8-13-11-16(6-7-17(13)14)10-12-4-2-1-3-5-12;;/h1-5,13,15H,6-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWRBJDNXKWWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)CN1CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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